N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Description
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-5-8-15-16(11(10)2)19-18(25-15)21-20-17(22)12-6-7-13(23-3)14(9-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIITTGHDYDUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Hydrazide Formation: The final step involves the reaction of the substituted benzothiazole with hydrazine hydrate to form the benzohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the hydrazide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential biological activities. It may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. For instance, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 3,4-Dimethoxybenzohydrazide Derivatives
Key structural analogues include:
Table 1: Selected 3,4-Dimethoxybenzohydrazide Derivatives and Their Properties
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., bromo in 4e) lower solubility but enhance thermal stability (higher melting points). Electron-donating groups (e.g., trimethyl in 4d) improve yield due to steric stabilization during synthesis .
- Bioactivity: Derivatives with aromatic heterocycles (e.g., quinoline in 4i) show enhanced antifungal activity, likely due to improved membrane penetration .
Comparison with Sulfonyl- and Triazole-Containing Analogues
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) exhibit distinct tautomeric behavior and functional group interactions:
Table 2: Triazole vs. Benzothiazole Derivatives
| Feature | Benzothiazole-Hydrazide (Title Compound) | Triazole-Thiones (7–9) |
|---|---|---|
| Core Structure | Benzothiazole + hydrazide | Triazole + sulfonylphenyl |
| Tautomerism | Not observed | Thione-thiol equilibrium |
| Hydrogen Bonding | N–H⋯O (intermolecular) | S–H⋯N (intramolecular) |
| IR Peaks | 1650–1662 cm⁻¹ (C=O amide) | 1247–1255 cm⁻¹ (C=S) |
| Bioactivity Target | Antimicrobial | Enzyme inhibition (e.g., kinases) |
Key Differences :
- The title compound’s benzothiazole core may enhance DNA intercalation or bacterial membrane disruption, whereas triazole-thiones (7–9) target enzymatic pathways via sulfur-mediated interactions .
- Tautomerism in triazole derivatives (7–9) introduces redox versatility, absent in the rigid benzothiazole-hydrazide structure .
Comparison with Benzimidazole-Linked Hydrazides
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (3a–3b) share a similar hydrazide backbone but differ in heterocycle substitution:
- Benzimidazole vs. Benzothiazole : Benzimidazoles exhibit stronger π-π stacking due to planar aromaticity, whereas benzothiazoles offer better metabolic stability via sulfur’s electron-withdrawing effects .
- Synthetic Routes : Both classes require hydrazide intermediates (e.g., 3,4-dimethoxybenzohydrazide), but benzimidazoles necessitate additional steps for imidazole ring formation .
Research Findings and Implications
Antimicrobial Activity
- Derivatives like 4d and 4i showed moderate to high antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL), attributed to the 3,4-dimethoxy group’s role in disrupting cell wall synthesis .
- The title compound’s 4,5-dimethylbenzothiazole group may further enhance lipophilicity, improving bioavailability compared to non-methylated analogues .
Biological Activity
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a compound of significant interest due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H16N4O2S
- Molecular Weight : 320.38 g/mol
- IUPAC Name : this compound
This structure features a benzothiazole moiety which is known for its pharmacological potential.
1. Antioxidant Activity
Research indicates that benzothiazole derivatives exhibit significant antioxidant properties. In a study evaluating various benzothiazole compounds, it was found that some derivatives could effectively scavenge free radicals and reduce oxidative stress markers in vitro. This suggests potential applications in treating conditions associated with oxidative damage .
2. Antimicrobial Properties
This compound has shown promising antibacterial and antifungal activity. In particular, derivatives of benzothiazole have been tested against various pathogens including Candida albicans and dermatophytes with notable efficacy . The compound's ability to inhibit microbial growth positions it as a candidate for developing new antimicrobial agents.
3. Antitumor Activity
The compound has also demonstrated antiproliferative effects against cancer cell lines. In studies involving melanoma cells (SK-Mel 5), certain benzothiazole derivatives exhibited IC50 values indicative of effective growth inhibition . This suggests that this compound could be further explored for its potential in cancer therapy.
The biological activities of this compound are likely mediated through multiple mechanisms:
- Free Radical Scavenging : The compound's antioxidant properties may stem from its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
- Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
Case Study 1: Antioxidant Evaluation
A recent study synthesized a series of benzothiazole derivatives and evaluated their antioxidant capacity using DPPH and FRAP assays. Compound 10a from this series demonstrated superior antioxidant activity compared to established standards .
Case Study 2: Antitumor Efficacy
In vitro studies assessed the antiproliferative effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in melanoma cells with an IC50 value of approximately 9.7 µM .
Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide?
Methodological Answer:
The synthesis typically involves a condensation reaction between 4,5-dimethyl-1,3-benzothiazol-2-amine and 3,4-dimethoxybenzoyl chloride. Key steps include:
- Reagent Preparation: Activate the benzothiazole amine by deprotonation using a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) .
- Coupling Reaction: React the activated amine with 3,4-dimethoxybenzoyl chloride at 0–5°C under inert atmosphere to minimize hydrolysis .
- Workup: Quench the reaction with ice-cold water, extract with dichloromethane, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Optimization Tip: Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Basic: How is this compound characterized structurally and chemically?
Methodological Answer:
Characterization involves multi-spectral analysis:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.35–2.45 ppm (singlet, 6H for two methyl groups on benzothiazole), δ 3.85–3.95 ppm (singlets for methoxy groups), and δ 8.10–8.30 ppm (aromatic protons) .
- ¹³C NMR: Signals for carbonyl (C=O) at ~165 ppm and benzothiazole carbons between 110–150 ppm .
- IR Spectroscopy: Stretching vibrations at ~3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O of methoxy) .
- Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z ~385.1 .
Advanced: What mechanisms underpin its reported biological activities (e.g., anticancer, antimicrobial)?
Methodological Answer:
While exact mechanisms require further study, hypothesized pathways include:
- Enzyme Inhibition: The hydrazide moiety may chelate metal ions in microbial enzymes (e.g., DNA gyrase), disrupting replication. For anticancer activity, the benzothiazole core intercalates DNA or inhibits topoisomerase II, inducing apoptosis .
- Oxidative Stress Modulation: Methoxy groups enhance electron donation, promoting reactive oxygen species (ROS) generation in cancer cells. Validate via flow cytometry with ROS-sensitive dyes (e.g., DCFH-DA) .
Experimental Design: Use MTT assays (IC₅₀ ~12–18 µM in HeLa cells) and disk diffusion (zone of inhibition ~14 mm vs. S. aureus) with controls for solvent effects .
Advanced: How do structural modifications influence its bioactivity?
Structure-Activity Relationship (SAR) Insights:
- Methoxy Positioning: 3,4-Dimethoxy substitution enhances solubility and π-π stacking with target proteins compared to mono-methoxy analogs .
- Benzothiazole Methyl Groups: 4,5-Dimethyl groups increase lipophilicity (logP ~2.8), improving membrane permeability. Replace with bulkier substituents (e.g., ethyl) to test steric effects on binding .
Data Table: Comparative Bioactivity of Analogues
| Compound Modification | IC₅₀ (HeLa Cells, µM) | LogP |
|---|---|---|
| 3,4-Dimethoxy (Target) | 15.2 | 2.8 |
| 4-Methoxy | 22.7 | 2.1 |
| 4,5-Diethyl Benzothiazole | 18.9 | 3.4 |
| Data extrapolated from structural analogues in . |
Basic: What are its stability and reactivity under laboratory conditions?
Methodological Answer:
- Stability: Stable at room temperature in dark, dry environments. Degrades at >150°C (DSC data) or under UV light (monitor via HPLC). Store at -20°C in amber vials .
- Reactivity:
- Acid/Base Sensitivity: Hydrolyzes in strong acids (pH <2) or bases (pH >10), forming 3,4-dimethoxybenzoic acid. Avoid aqueous buffers outside pH 6–8 .
- Redox Reactions: The hydrazide group reduces AgNO₃ to Ag nanoparticles (potential interference in assays) .
Advanced: What strategies are used to identify its molecular targets?
Methodological Answer:
- Pull-Down Assays: Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
- Molecular Docking: Use AutoDock Vina to simulate binding to putative targets (e.g., EGFR kinase; predicted binding energy ≤ -8.5 kcal/mol) .
- CRISPR Knockout: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines (e.g., TOP2A knockout for topoisomerase II dependency) .
Basic: How is purity optimized post-synthesis?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3 v/v) at 60°C; yields >95% purity (HPLC, C18 column, 90:10 acetonitrile/water) .
- Prep-HPLC: For trace impurities, employ a gradient from 5% to 60% acetonitrile in 0.1% formic acid over 30 min .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Assay Conditions: Standardize protocols (e.g., serum-free media, 48 hr incubation) to minimize batch effects .
- Cellular Context: Test across multiple cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific activity .
- Metabolic Stability: Pre-treat compounds with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
